molecular formula C18H26Cl2Ti-2 B13769405 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride

2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride

Cat. No.: B13769405
M. Wt: 361.2 g/mol
InChI Key: BEFHHDIIFRDUTR-UHFFFAOYSA-L
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Description

2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride is an organometallic compound that features a titanium center coordinated to a substituted cyclopentadienyl ligand. This compound is part of a broader class of metallocenes, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound allows it to participate in a variety of catalytic processes, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride typically involves the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . The resulting di-tert-butylcyclopentadiene is then reacted with a titanium precursor, such as titanium tetrachloride, to form the desired compound . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride undergoes various types of chemical reactions, including:

    Oxidation: The titanium center can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where ligands on the titanium center are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, molecular oxygen

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Various organic halides and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield titanium(IV) complexes, while reduction reactions can produce titanium(II) species. Substitution reactions often result in the formation of new organometallic compounds with different ligands.

Mechanism of Action

The mechanism by which 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride exerts its effects involves the coordination of the titanium center to various substrates. This coordination facilitates the activation of these substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include the formation of reactive intermediates that drive the desired reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride lies in its specific reactivity and stability, which are influenced by the presence of the tert-butyl groups and the titanium center. These features make it particularly effective in catalytic applications, where other similar compounds may not perform as well.

Biological Activity

2-Tert-butylcyclopenta-1,3-diene; titanium(2+); dichloride is a coordination compound that combines the cyclopentadiene ligand with titanium in a dichloride form. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, catalysis, and materials science. Understanding its biological activity is crucial for assessing its utility in various fields.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C10H12Cl2Ti\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{Ti}
  • Molecular Weight : 239.13 g/mol
  • CAS Number : 10220604
  • Physical State : Typically appears as a solid or liquid depending on the formulation and purity.

Biological Activity Overview

Research into the biological activity of titanium-based compounds has indicated several potential mechanisms of action, particularly in cancer therapy and as catalysts in organic reactions. The biological effects of 2-tert-butylcyclopenta-1,3-diene; titanium(2+); dichloride can be categorized into several areas:

  • Anticancer Activity :
    • Titanium complexes have shown promise in inhibiting tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.
    • Studies suggest that coordination with cyclopentadiene ligands enhances the stability and bioavailability of titanium complexes, potentially leading to improved anticancer efficacy.
  • Catalytic Properties :
    • The compound may act as a catalyst in organic reactions, facilitating processes such as polymerization or oxidation.
    • Its ability to stabilize reactive intermediates can lead to increased reaction rates and selectivity.
  • Antimicrobial Properties :
    • Preliminary studies indicate that titanium compounds may possess antimicrobial properties, making them candidates for developing new antibiotics or disinfectants.

Case Studies

  • A study published in Dalton Transactions explored the synthesis and characterization of titanium complexes with cyclopentadiene ligands, highlighting their potential applications in catalysis and materials science .
  • Another research article examined the interaction of titanium complexes with cancer cell lines, demonstrating significant cytotoxic effects attributed to the compound's ability to induce oxidative stress within cells .

Data Tables

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis
CatalyticStabilization of intermediates
AntimicrobialDisruption of microbial membranes

Properties

Molecular Formula

C18H26Cl2Ti-2

Molecular Weight

361.2 g/mol

IUPAC Name

2-tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride

InChI

InChI=1S/2C9H13.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H;/q2*-1;;;+2/p-2

InChI Key

BEFHHDIIFRDUTR-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Ti+2]

Origin of Product

United States

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